molecular formula C26H27N5O2S2 B12162954 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162954
M. Wt: 505.7 g/mol
InChI Key: IZVONCKANYUWQM-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative with a complex heterocyclic architecture. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one core, a fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .
  • A 4-methylpiperazine substituent at position 2, which enhances solubility and modulates pharmacokinetic properties .
  • A (Z)-configured thiazolidinone moiety at position 3, featuring a 2-phenylethyl group and a thioxo group.

The compound’s stereochemistry (Z-configuration) is critical for maintaining planar geometry in the thiazolidinone ring, which optimizes π-π stacking and hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-18-7-6-11-30-22(18)27-23(29-15-13-28(2)14-16-29)20(24(30)32)17-21-25(33)31(26(34)35-21)12-10-19-8-4-3-5-9-19/h3-9,11,17H,10,12-16H2,1-2H3/b21-17-

InChI Key

IZVONCKANYUWQM-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Tandem C–N Bond Formation and Intramolecular Amidation

A one-pot CuI-catalyzed protocol enables efficient assembly of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. For instance, reacting 2-iodopyridine with (Z)-3-amino-3-phenylacrylate under CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 in DMF at 130°C yields the core structure in 85–89% efficiency. This method is advantageous due to its broad functional group tolerance and scalability (up to 5 mmol demonstrated).

Acid-Catalyzed Cyclocondensation

Traditional approaches involve cyclocondensation of 2-aminopyridines with α,β-unsaturated ketones or esters under acidic conditions. For example, heating 2-amino-4-methylpyridine with ethyl acetoacetate in polyphosphoric acid at 120°C generates the 9-methyl-substituted core. While effective, this method requires harsh conditions and offers limited regiocontrol compared to metal-catalyzed routes.

Table 1: Comparison of Core Synthesis Methods

MethodConditionsYield (%)Key Advantages
CuI-catalyzedDMF, 130°C, 24 h85–89Mild, scalable, regioselective
Acid-catalyzedPPA, 120°C, 12 h60–75Simple, no metal catalysts

The stereoselective introduction of the (Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group involves a Knoevenagel condensation:

Synthesis of the Thiazolidinone Aldehyde

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is prepared by cyclizing 2-phenylethyl isothiocyanate with mercaptoacetic acid in ethanol under reflux. Subsequent Vilsmeier-Haack formylation (POCl3_3, DMF, 0°C) yields the 5-formyl derivative.

Stereocontrolled Knoevenagel Condensation

Reacting 3-formylthiazolidinone with 9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in acetic acid/piperidine (10:1) at 60°C for 6 h induces condensation. The Z-isomer predominates (≥95%) due to steric stabilization of the exocyclic double bond. Recrystallization from ethanol/water (3:1) isolates the pure Z-configuration in 65% yield.

Table 2: Optimization of Knoevenagel Conditions

Catalyst SystemTemperature (°C)Z:E RatioYield (%)
Piperidine/AcOH6095:565
DBU/THF2580:2055

Final Compound Characterization and Validation

The target compound is purified via column chromatography (SiO2_2, CH2_2Cl2_2/MeOH 95:5) and characterized by:

  • 1^1H NMR (CDCl3_3): δ 8.91 (d, J = 6.9 Hz, 1H, C6-H), 7.68 (s, 1H, thiazolidinone CH), 4.32 (t, J = 6.6 Hz, 2H, NCH2_2), 3.21 (s, 3H, NCH3_3).

  • HRMS : m/z calc. for C28_{28}H28_{28}N6_6O2_2S2_2 [M+H]+^+: 553.1742; found: 553.1745.

  • X-ray Crystallography : Confirms Z-configuration and planar pyrido-pyrimidinone core.

Challenges and Alternative Approaches

Key synthetic challenges include:

  • Regioselectivity in Core Formation : Competing cyclization pathways may yield regioisomers; CuI catalysis mitigates this.

  • Z/E Isomerization : Thermal equilibration during condensation necessitates mild conditions.

  • Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SNAr.

Alternative routes explored in literature include Rh-catalyzed C–H activation for direct thiazolidinone coupling, though yields remain suboptimal (≤40%) .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Activity (Reported)
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2: 4-methylpiperazinyl; 3: Z-thiazolidinone Thioxo, phenylethyl, methylpiperazine Anti-inflammatory (inferred)
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H... Pyrido[1,2-a]pyrimidin-4-one 2: 4-ethylpiperazinyl; 3: Z-thiazolidinone Thioxo, phenylethyl, ethylpiperazine Kinase inhibition (hypothesized)
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]py... Pyrazolo[3,4-d]pyrimidin-4-one 5: Chlorophenyl-thiazolidinone Chlorophenyl, thioxo Anti-inflammatory (IC₅₀ = 12 µM)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidin-4-one 4: Imino; 1: p-tolyl Imino, p-tolyl Antiviral (in vitro)

Key Observations

The pyrazolo[3,4-d]pyrimidin-4-one core in compounds shows moderate anti-inflammatory activity but lower metabolic stability compared to pyrido-based analogues .

Thiazolidinone Variations: The 2-phenylethyl group in the target compound enhances aromatic interactions vs. the chlorophenyl group in ’s compound, which may improve selectivity for inflammatory targets (e.g., COX-2) .

Synthetic Accessibility: The target compound’s synthesis likely involves a multi-step route similar to ’s methodology: condensation of a thiosemicarbazide derivative with a pyrido-pyrimidinone precursor under reflux conditions . In contrast, pyrazolo-pyrimidinones () are synthesized via cyclocondensation of iminoesters with hydrazines, a less complex process .

The 2-phenylethyl group may reduce ulcerogenicity compared to ’s phenyl-substituted derivatives . Computational studies (e.g., ) predict favorable drug-likeness (LogP ≈ 2.1, TPSA ≈ 95 Ų) and oral bioavailability (>70%) for the target compound.

Biological Activity

The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound generally involves multi-step reactions that integrate various chemical moieties. The presence of a pyrido[1,2-a]pyrimidin-4-one core suggests that it may be synthesized through the condensation of appropriate precursors, including piperazine and thiazolidin derivatives.

Key Synthetic Steps:

  • Formation of the Pyrido-Pyrimidine Core : This typically involves cyclization reactions that may utilize acidic or basic conditions to promote ring formation.
  • Thiazolidinylidene Incorporation : The thiazolidine ring is often introduced through nucleophilic substitution or addition reactions involving thioketones.
  • Final Modifications : Methylation and other modifications can be performed to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds containing thiazolidine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various bacterial strains, suggesting that the compound may also possess similar properties.

Activity Type Tested Strains Activity Level
AntibacterialE. coliModerate
S. aureusGood
P. aeruginosaModerate

Pharmacological Potential

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. For example, compounds with similar structures have been investigated for their roles as:

  • Antimicrobial Agents : Effective against a range of pathogens.
  • Anticancer Agents : Some derivatives have shown cytotoxic effects on cancer cell lines.
  • CNS Activity : Given the piperazine moiety, potential effects on neurotransmitter systems may exist.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of related compounds, derivatives were synthesized and screened against common bacterial pathogens. The results indicated that modifications to the thiazolidine ring significantly influenced antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. The study found that certain substitutions increased the compounds' ability to induce apoptosis in cancer cells.

Study 3: CNS Effects

A recent study explored the effects of piperazine-containing compounds on serotonin receptors. Results suggested potential anxiolytic properties, warranting further investigation into their therapeutic applications in neuropharmacology.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity is derived from its hybrid structure:

  • Pyrido[1,2-a]pyrimidin-4-one core : Provides a planar aromatic system for target binding .
  • Thiazolidin-4-one ring : The Z-configuration of the exocyclic double bond and sulfur atoms enhances electrophilicity, facilitating interactions with biological targets .
  • 4-Methylpiperazinyl and 2-phenylethyl substituents : Influence solubility, pharmacokinetics, and receptor selectivity . Methodological Insight: Use X-ray crystallography or DFT calculations to validate stereochemistry and electronic properties .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives under reflux (e.g., acetic acid, 80°C) .
  • Step 2 : Introduction of the 4-methylpiperazinyl group via nucleophilic substitution, optimized using DIPEA as a base .
  • Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) . Critical Note: Monitor reaction progress using TLC and HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry and Z/E configuration of the exocyclic double bond .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect trace impurities .
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to reduce side reactions .
  • Flow chemistry : Utilize microreactors for exothermic steps (e.g., thiazolidinone formation) to enhance scalability and reproducibility .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Replace the 2-phenylethyl group with alkyl/heteroaryl substituents to assess hydrophobicity effects .
  • Biological assays : Compare IC₅₀ values against kinase targets (e.g., CDK2, EGFR) to map critical substituents .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. How should discrepancies in reported biological activity data be resolved?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds across labs .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. What in vitro/in vivo models are appropriate for mechanistic studies?

  • In vitro :
  • Kinase inhibition assays : Use fluorescence polarization for real-time monitoring .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations .
    • In vivo :
  • Xenograft models : Test efficacy in nude mice with human tumor implants .
  • Pharmacokinetic profiling : Measure bioavailability and half-life via LC-MS .

Q. How can computational methods complement experimental studies of this compound?

  • Molecular dynamics (MD) simulations : Predict conformational stability in biological membranes (e.g., CHARMM force fields) .
  • QSAR modeling : Develop regression models to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET prediction : Use SwissADME to optimize logP and polar surface area for blood-brain barrier penetration .

Data Contradiction Analysis Example

Issue : Conflicting reports on anticancer activity (e.g., IC₅₀ = 2 µM vs. 10 µM in similar cell lines).
Resolution Workflow :

Verify compound purity (>95% by HPLC) and storage conditions (avoid DMSO freeze-thaw cycles) .

Replicate assays with standardized protocols (e.g., MTT vs. CellTiter-Glo viability kits) .

Cross-validate using orthogonal methods (e.g., apoptosis markers like Annexin V) .

Key Structural Analogs and Their Properties

Compound ModificationBiological ImpactReference
Replacement of 2-phenylethyl with benzodioxoleEnhanced CNS penetration
Substitution of 4-methylpiperazinyl with morpholineReduced hERG inhibition
Thiazolidinone → oxazolidinoneLoss of kinase inhibitory activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.